molecular formula C26H36I2N4 B13786161 3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide CAS No. 90094-63-6

3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide

Cat. No.: B13786161
CAS No.: 90094-63-6
M. Wt: 658.4 g/mol
InChI Key: RPUVTNHKVGJZLG-UHFFFAOYSA-L
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Description

3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide (CAS: 90094-63-6) is a diquaternary ammonium salt featuring a central ethane bridge connecting two 5-indolyl groups. Each indole moiety is substituted with a trimethylammoniummethyl group, and the structure is balanced by two iodide counterions. Quaternary ammonium compounds like this are often valued for their antimicrobial properties, surfactant behavior, or ion-pairing capabilities. However, specific pharmacological or industrial data for this compound remain scarce in the provided evidence.

Properties

CAS No.

90094-63-6

Molecular Formula

C26H36I2N4

Molecular Weight

658.4 g/mol

IUPAC Name

trimethyl-[[5-[2-[3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]ethyl]-1H-indol-3-yl]methyl]azanium;diiodide

InChI

InChI=1S/C26H36N4.2HI/c1-29(2,3)17-21-15-27-25-11-9-19(13-23(21)25)7-8-20-10-12-26-24(14-20)22(16-28-26)18-30(4,5)6;;/h9-16,27-28H,7-8,17-18H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

RPUVTNHKVGJZLG-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CC1=CNC2=C1C=C(C=C2)CCC3=CC4=C(C=C3)NC=C4C[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide

General Synthetic Strategy

The synthesis of this compound involves the construction of the 3,3'-diindolylmethane core, followed by quaternization to introduce the trimethylammoniummethyl groups and subsequent formation of the diiodide salt. The core 3,3'-diindolylmethane is typically prepared via condensation of indole derivatives with formaldehyde under acidic or catalytic conditions.

Core Formation: 3,3'-Diindolylmethane Synthesis

A robust and industrially applicable method for synthesizing 3,3'-diindolylmethane involves:

  • Reactants: Indole, formaldehyde, and an alcoholic solvent (methanol or ethanol).
  • Catalyst: Michaelis acid (Meldrum's acid, 2,2-dimethyl-1,3-dioxane-4,6-dione).
  • Conditions: Mixing indole and formaldehyde in 50-100% alcohol solution at 30-50 °C, followed by addition of Michaelis acid at 15-50 °C with stirring for 10 hours.
  • Purification: The crude product is purified by dissolving in a mixture of ethyl acetate and ethanol, followed by suction filtration and crystallization.

This method yields 3,3'-diindolylmethane with high purity (>99.5% HPLC) and good yield (up to 90%) without the need for ultrasonic irradiation, making it suitable for scale-up and industrial production.

Table 1: Key Parameters for 3,3'-Diindolylmethane Synthesis
Parameter Value/Range Notes
Indole to alcoholic solution ratio 1 mole : 200-400 mL Alcohol concentration 50-100%
Reaction temperature (step 1) 30-50 °C Mixing indole, formaldehyde, alcohol
Reaction temperature (step 2) 15-50 °C Mixing with Michaelis acid
Michaelis acid molar percentage 2-5% relative to indole Catalyst amount
Purification solvent Ethyl acetate and ethanol Crystallization after filtration
Product purity (HPLC) >99.5% After purification
Yield 50-90% Depending on conditions

Introduction of Trimethylammoniummethyl Groups

While the detailed synthesis of this compound is less documented explicitly in the literature, the quaternization of the methylene bridges with trimethylamine is a logical next step after obtaining the 3,3'-diindolylmethane core. This typically involves:

  • Alkylation: Reacting 3,3'-diindolylmethane with a suitable alkylating agent such as chloromethyltrimethylammonium chloride or bromide under controlled conditions.
  • Quaternization: The tertiary amine groups are converted into quaternary ammonium salts by reaction with methyl iodide or similar iodide sources to yield the diiodide salt form.
  • Solvent and Conditions: Polar solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures (room temperature to 60 °C) are commonly used to facilitate the reaction.
  • Purification: The quaternary ammonium salt is purified by recrystallization or precipitation from suitable solvents.

Representative Synthetic Route Summary

  • Synthesis of 3,3'-diindolylmethane core:

    • Mix indole and formaldehyde in ethanol.
    • Add Michaelis acid catalyst.
    • Stir at 15-50 °C for 10 hours.
    • Isolate and purify by crystallization.
  • Quaternization step:

    • React 3,3'-diindolylmethane with chloromethyltrimethylammonium salt.
    • Stir in polar solvent at controlled temperature.
    • Treat with methyl iodide to form diiodide salt.
    • Purify by recrystallization.

Analytical Characterization

The synthesized compounds are typically characterized by:

Comparative Analysis of Preparation Methods

Aspect Method Using Michaelis Acid Catalyst Alternative Methods (Literature)
Catalyst Michaelis acid (Meldrum's acid) Acid catalysts, Lewis acids, or none
Solvent Alcoholic solution (methanol/ethanol) Water, organic solvents
Temperature Mild (15-50 °C) Often higher or microwave-assisted
Yield 50-90% Varies widely, often lower
Purity >99.5% (HPLC) Variable
Industrial scalability High Often limited due to harsh conditions
Quaternization details Requires separate alkylation step Often not detailed

Chemical Reactions Analysis

Types of Reactions

3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide undergoes several types of chemical reactions, including:

    Substitution Reactions: Common in quaternary ammonium salts.

    Oxidation and Reduction: Though less common, these reactions can modify the indole rings.

Common Reagents and Conditions

    Substitution: Typically involves nucleophiles like hydroxide ions.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Often involves reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction can lead to modified indole structures.

Scientific Research Applications

3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide exerts its effects involves its interaction with biological targets. The quaternary ammonium group allows it to interact with cell membranes and proteins, potentially disrupting normal cellular functions. This interaction can lead to various pharmacological effects, including muscle relaxation and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diquaternary Ammonium Salts: Chlorisondamine Diiodide

Chlorisondamine diiodide (CAS: 96750-66-2) shares structural similarities with the target compound, as both are diquaternary ammonium salts with iodide counterions. However, Chlorisondamine features a decamethylene diisoindoline core, whereas the target compound employs an ethane-linked diindolyl backbone. Chlorisondamine is a well-known ganglion blocker historically used to treat hypertension, highlighting the pharmacological relevance of diquaternary ammonium structures . Key differences include:

  • Core Structure : Diisoindoline vs. diindolyl ethane.
  • Applications : Chlorisondamine targets neuronal nicotinic receptors, while the target compound’s indole groups may interact with serotoninergic or other neurotransmitter systems (though unconfirmed in the evidence).

Heterocyclic Ethane Derivatives

2.2.1. Thiadiazole-Linked Ethane Compound

The compound 1,2-[5,5’-(1,2-Phenylenemethylenedithio)bis(2-imino-2,3-dihydro-1,3,4-thiadiazol-3-yl)]ethane () shares an ethane bridge but incorporates thiadiazole and phenylenedithio groups instead of indolyl and ammonium moieties . This structural divergence leads to distinct applications:

  • Functionality : Thiadiazole rings are electron-deficient and may serve as ligands in coordination chemistry or corrosion inhibitors.
  • Electronic Properties : Sulfur atoms enhance conductivity and redox activity, unlike the ammonium groups in the target compound.
2.2.2. Bistetrazole Derivatives

(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) () and its derivatives are high-energy-density materials (HEDMs) with ethene-linked tetrazole rings . Comparatively:

  • Energetic vs. Pharmaceutical Use : Bistetrazoles are optimized for explosive or propellant applications due to their high nitrogen content and stability, whereas the target compound’s ammonium and indole groups suggest biological interactions.
  • Thermal Stability : Tetrazole derivatives exhibit superior thermal stability (>200°C), whereas quaternary ammonium salts like the target compound may decompose at lower temperatures.

Structural and Functional Comparison Table

Compound Name CAS Number Core Structure Key Functional Groups Applications Reference
3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide 90094-63-6 Diindolyl ethane Trimethylammonium, indole Pharmaceuticals (inferred)
Chlorisondamine diiodide 96750-66-2 Decamethylene diisoindoline Quaternary ammonium Hypertension treatment
1,2-[5,5’-(Phenylenemethylenedithio)bis(thiadiazolyl)]ethane N/A Thiadiazole-phenylenedithio Thiadiazole, dithioether Materials science, ligands
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) N/A Ethene-linked tetrazole Tetrazole, hydroxyl High-energy materials

Key Research Findings and Gaps

  • Synthetic Challenges : and highlight methods for introducing functional groups (e.g., hydrolysis, stepwise synthesis), which may apply to the target compound’s preparation .
  • Data Limitations : The evidence lacks quantitative data (e.g., solubility, toxicity, or stability) for the target compound, necessitating further experimental characterization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves quaternization of indole derivatives using trimethylamine and alkylating agents (e.g., methyl iodide) under anhydrous conditions. Key steps include:

  • Alkylation : React 5-indolyl ethane precursors with trimethylamine in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Counterion Exchange : Replace initial counterions (e.g., chloride) with iodide via metathesis in aqueous ethanol.
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize byproducts. Purify via recrystallization from acetone/water mixtures .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6_6 to resolve indole protons (δ 7.2–8.1 ppm) and trimethylammonium signals (δ 3.1–3.3 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak ([M-I]+^+ expected).
  • Elemental Analysis : Validate C, H, N, and I content (±0.3% theoretical).
  • X-ray Crystallography : For unambiguous confirmation, use SHELX software to refine single-crystal data .

Q. How should researchers handle and store this hygroscopic diiodide salt to prevent decomposition?

  • Methodological Answer :

  • Storage : Keep in desiccators with anhydrous silica gel under inert gas (N2_2/Ar).
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light to prevent iodide oxidation.
  • Stability Testing : Conduct accelerated aging studies at 40°C/75% RH for 4 weeks, monitoring via HPLC .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Controlled Conditions : Perform TGA/DSC under identical atmospheres (N2_2 vs. air) and heating rates (e.g., 10°C/min).
  • Hydration Effects : Compare anhydrous vs. hydrated forms; use Karl Fischer titration to quantify water content.
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy for decomposition. Cross-validate with isothermal gravimetry .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity in host-guest systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces.
  • Molecular Docking : Simulate interactions with biological targets (e.g., caspases) or MOF frameworks using AutoDock Vina.
  • SAR Studies : Corporate steric/electronic parameters (Hammett constants) to refine substituent effects .

Q. What mechanistic insights can be gained from studying the compound’s neuroprotective effects against caspase activation?

  • Methodological Answer :

  • Enzyme Assays : Measure caspase-3/7 activity in hippocampal cells using fluorogenic substrates (e.g., Ac-DEVD-AMC).
  • Western Blotting : Quantify cleavage of PARP or pro-caspase isoforms.
  • Kinetic Profiling : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .

Q. How does the compound’s bistetrazole-like electronic structure influence its redox behavior?

  • Methodological Answer :

  • Cyclic Voltammetry : Scan in acetonitrile with 0.1 M TBAPF6_6 as electrolyte; observe oxidation peaks near +0.8 V (vs. Ag/AgCl).
  • Spectroelectrochemistry : Correlate UV-Vis spectral changes (e.g., λmax_{max} shifts) with redox states.
  • DFT Validation : Calculate HOMO-LUMO gaps and compare with experimental band gaps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles across solvents?

  • Methodological Answer :

  • Standardized Protocols : Use USP-type solubility chambers with controlled agitation (100 rpm) and temperature (25°C ± 0.5).
  • Solvent Polarity : Correlate solubility with Hansen parameters (δd_d, δp_p, δh_h) to identify outliers.
  • Co-solvency Studies : Test binary mixtures (e.g., DMSO/water) to enhance dissolution for biological assays .

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